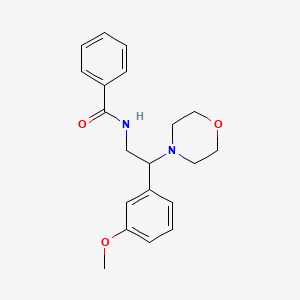

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide

Beschreibung

N-(2-(3-Methoxyphenyl)-2-Morpholinoethyl)Benzamide is a benzamide derivative featuring a 3-methoxyphenyl group and a morpholinoethyl moiety. Morpholino groups are known to enhance solubility and modulate receptor interactions, while methoxyphenyl moieties may influence lipophilicity and metabolic stability .

Eigenschaften

IUPAC Name |

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-24-18-9-5-8-17(14-18)19(22-10-12-25-13-11-22)15-21-20(23)16-6-3-2-4-7-16/h2-9,14,19H,10-13,15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJDTASMDJGASP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzaldehyde with morpholine to form the corresponding Schiff base.

Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the intermediate amine.

Acylation: The final step involves the acylation of the intermediate amine with benzoyl chloride under basic conditions to form N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The benzamide group can be reduced to form the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Formation of N-(2-(3-hydroxyphenyl)-2-morpholinoethyl)benzamide.

Reduction: Formation of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzylamine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Chemistry: N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide serves as a fundamental building block in creating complex molecules and functions as a reagent in different organic reactions.

- Biology: These compounds are studied in biological pathways and are used as probes to investigate enzyme activities.

- Medicine: Research is ongoing to explore the potential of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide as a therapeutic agent for various diseases, positioning it as a lead compound for drug development.

- Industry: This compound is used in producing specialty chemicals and as an intermediate in synthesizing agrochemicals and pharmaceuticals.

Comparative Analysis of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide Derivatives

Therapeutic Potential

Research indicates that N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide derivatives could have various therapeutic applications:

- Antiviral Activity: Compounds similar to N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide have demonstrated broad-spectrum antiviral effects against viruses like HIV and HBV by increasing intracellular levels of antiviral proteins.

- Anticancer Properties: The structural features of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide suggest potential anticancer activity, possibly through apoptosis induction or cell cycle arrest mechanisms. One study has shown that 2-benzoylaminobenzamide derivatives are useful in treating cancers such as anaplastic large cell lymphomas (ALCLs), classic Hodgkin lymphomas (cHL) and non-Hodgkin's lymphoma .

Case Studies and Research Findings

- Antiviral Studies: Studies involving N-phenylbenzamide derivatives, which are similar in structure to N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide, have exhibited significant antiviral properties against HBV. These studies underscore the importance of methoxy substitutions in enhancing bioactivity.

- In Vivo Evaluations: Animal models have been used to assess the pharmacokinetics and toxicity profiles of related compounds. The findings suggest that modifications in the chemical structure can lead to improved efficacy and reduced toxicity.

- Bcl-3 Inhibition: 2-benzoylaminobenzamide derivatives have been identified as Bcl-3 inhibitors, making them useful in treating cancers, such as leukaemias and lymphomas .

- SIK2/SIK3 Inhibition: Imidazo[1,2-a]pyridine analogs with 2,6-dimethoxy-N-(2,2,2-trifluoroethyl)benzamide moiety display activity on SIK2 and SIK3, and improve selectivity against SIK1 .

Wirkmechanismus

The mechanism of action of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Role of Morpholinoethyl Groups

- N-(1H-Benzo[d]imidazole-2-yl)-2-((2-Morpholinoethyl)Amino)-2-Thioxoacetamide (2g, ): Structure: Morpholinoethyl-linked thioxoacetamide. Relevance: Demonstrates the role of morpholinoethyl in improving solubility and enabling hydrogen bonding, critical for biological interactions .

- 2-(Ethylsulfonyl)-N-(6-Fluorobenzo[d]Thiazol-2-yl)-N-(2-Morpholinoethyl)Benzamide Hydrochloride (): Structure: Benzamide with fluorobenzo[d]thiazolyl and morpholinoethyl groups. Relevance: The morpholinoethyl group likely enhances pharmacokinetic properties, a feature shared with the target compound .

Data Tables

Table 2: Spectroscopic Methods for Characterization

Biologische Aktivität

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a morpholinoethyl group attached to a benzamide structure, which is critical for its interaction with biological targets. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and may influence its biological activity.

The biological activity of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide primarily involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can lead to modulation of various cellular pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer properties.

- Receptor Modulation : It could act as a modulator for certain receptors, potentially influencing signaling pathways associated with inflammation and cancer.

Anticancer Properties

Research indicates that N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Growth inhibition |

| A549 (Lung Cancer) | 4.8 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 6.1 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate activity |

| Escherichia coli | 16 µg/mL | Strong activity |

| Pseudomonas aeruginosa | >64 µg/mL | Limited activity |

These results highlight the potential use of this compound in treating infections caused by resistant bacterial strains .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the pharmacological potential of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide:

- In Vivo Efficacy : In animal models, the compound demonstrated significant tumor reduction when administered at doses ranging from 25 to 100 mg/kg. Notably, at 100 mg/kg, it achieved a reduction in tumor size by over 70% compared to control groups .

- Pharmacokinetics : Studies on the pharmacokinetic profile indicate favorable absorption and distribution characteristics, with peak plasma concentrations observed within 1 hour post-administration .

- Safety Profile : Toxicological assessments reveal that the compound has a low toxicity profile, with no significant adverse effects noted at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.